molecular formula C9H8BrF3 B1607734 4-Methyl-3-(trifluoromethyl)benzyl bromide CAS No. 261952-19-6

4-Methyl-3-(trifluoromethyl)benzyl bromide

Cat. No. B1607734
CAS RN: 261952-19-6
M. Wt: 253.06 g/mol
InChI Key: DEGVSFJBDJUTBP-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is also known by the synonyms α′-Bromo-α,α,α-trifluoro-p-xylene, and 4-(Bromomethyl)benzotrifluoride .


Synthesis Analysis

The synthesis of 4-Methyl-3-(trifluoromethyl)benzyl bromide typically involves the reaction of (3-Trifluoromethyl-phenyl)-methanol with phosphorus tribromide in dichloromethane . The reaction mixture is cooled below 10°C and phosphorus tribromide is added dropwise over 30 minutes .


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-(trifluoromethyl)benzyl bromide is C8H6BrF3 . Its molecular weight is 239.03 . The SMILES string representation is FC(F)(F)c1ccc(CBr)cc1 .


Chemical Reactions Analysis

4-Methyl-3-(trifluoromethyl)benzyl bromide is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Physical And Chemical Properties Analysis

4-Methyl-3-(trifluoromethyl)benzyl bromide is a solid substance . It has a refractive index of 1.484 (lit.) . Its boiling point is 65-69 °C/5 mmHg (lit.) , and its melting point is 29-33 °C (lit.) . The density of this compound is 1.546 g/mL at 25 °C (lit.) .

Safety and Hazards

4-Methyl-3-(trifluoromethyl)benzyl bromide is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4-Methyl-3-(trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis . It is primarily used in the synthesis of various pharmaceutical compounds . .

Mode of Action

The mode of action of 4-Methyl-3-(trifluoromethyl)benzyl bromide is largely dependent on the specific reaction conditions and the compounds it is being reacted with. As a benzyl bromide, it is a good electrophile and can participate in nucleophilic substitution reactions .

Biochemical Pathways

The compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase . The exact biochemical pathways affected by these synthesized compounds would depend on their specific structures and targets.

Result of Action

The molecular and cellular effects of 4-Methyl-3-(trifluoromethyl)benzyl bromide are largely unknown. Its primary use is as a building block in the synthesis of other compounds, and the effects of these compounds would depend on their specific structures and targets .

Action Environment

The action of 4-Methyl-3-(trifluoromethyl)benzyl bromide is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reactants can significantly influence the compound’s reactivity and the products formed . In terms of stability, it should be stored under inert gas at 2–8 °C .

properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGVSFJBDJUTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379621
Record name 4-Methyl-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzyl bromide

CAS RN

261952-19-6
Record name 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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